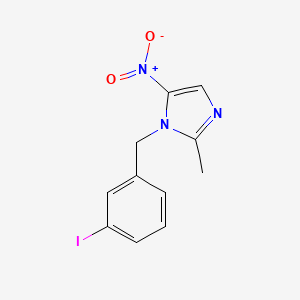
N-(3-chloro-4-fluorophenyl)-3-(difluoromethoxy)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-4-fluorophenyl)-3-(difluoromethoxy)benzamide, also known as CFMB, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. CFMB is a benzamide derivative that has been synthesized using various methods.
作用机制
The mechanism of action of N-(3-chloro-4-fluorophenyl)-3-(difluoromethoxy)benzamide is not fully understood, but studies have suggested that it inhibits the activity of histone deacetylases (HDACs). HDACs are enzymes that play a role in the regulation of gene expression and are overexpressed in cancer cells. Inhibition of HDACs leads to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, this compound inhibits the migration and invasion of cancer cells, which are important processes in cancer metastasis. This compound also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This compound has been found to have low toxicity in normal cells, indicating its potential as a safe and effective therapeutic agent.
实验室实验的优点和局限性
N-(3-chloro-4-fluorophenyl)-3-(difluoromethoxy)benzamide has several advantages for lab experiments, including its high purity and stability. This compound is also relatively easy to synthesize, making it readily available for research purposes. However, this compound has some limitations, including its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
未来方向
Future research on N-(3-chloro-4-fluorophenyl)-3-(difluoromethoxy)benzamide could focus on its potential as a therapeutic agent for specific types of cancer and inflammatory diseases. Studies could also investigate the optimal dosage and administration of this compound for maximum efficacy. In addition, the development of more soluble forms of this compound could improve its potential for in vivo applications. Finally, studies could investigate the potential of this compound in combination with other therapeutic agents for synergistic effects.
Conclusion:
In conclusion, this compound is a promising chemical compound that has potential therapeutic applications in the treatment of cancer and inflammatory diseases. This compound inhibits the growth of cancer cells and exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This compound has several advantages for lab experiments, including its high purity and stability, but also has some limitations, including its low solubility in aqueous solutions. Future research on this compound could focus on its potential as a therapeutic agent for specific types of cancer and inflammatory diseases, optimal dosage and administration, the development of more soluble forms, and combination with other therapeutic agents for synergistic effects.
合成方法
The synthesis of N-(3-chloro-4-fluorophenyl)-3-(difluoromethoxy)benzamide has been achieved using various methods, including the reaction of 4-fluoro-3-nitrobenzoic acid with thionyl chloride followed by reaction with 3-chloroaniline and difluoromethoxybenzene. Another method involves the reaction of 3-chloro-4-fluoroaniline with difluoromethoxybenzoyl chloride. The purity and yield of this compound can be improved by recrystallization and column chromatography.
科学研究应用
N-(3-chloro-4-fluorophenyl)-3-(difluoromethoxy)benzamide has been investigated for its potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
属性
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-3-(difluoromethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF3NO2/c15-11-7-9(4-5-12(11)16)19-13(20)8-2-1-3-10(6-8)21-14(17)18/h1-7,14H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZHJKQBQZVGKLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)F)C(=O)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-2-naphthylacetamide](/img/structure/B5873497.png)


![N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5873523.png)
![6-{[(5-chloro-1,3-benzoxazol-2-yl)thio]methyl}-N,N-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B5873550.png)

![N-[2-(3-chlorophenyl)ethyl]-4-fluorobenzenesulfonamide](/img/structure/B5873572.png)

![9-allyl-2-(4-nitrophenyl)-9H-imidazo[1,2-a]benzimidazole](/img/structure/B5873578.png)
![N-[2-(butyrylamino)phenyl]-3-chlorobenzamide](/img/structure/B5873582.png)
![4-chloro-N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5873587.png)
